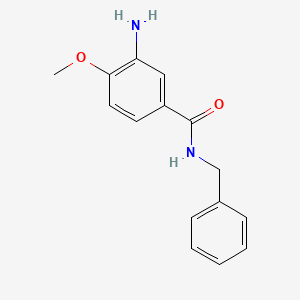

3-amino-N-benzyl-4-methoxybenzamide

Description

The Benzamide (B126) Scaffold: Significance in Medicinal Chemistry and Chemical Biology

The benzamide scaffold is a fundamental structural motif in the fields of medicinal chemistry and chemical biology. acs.org It consists of a benzene (B151609) ring attached to an amide functional group. This arrangement provides a versatile framework that can be readily modified with various substituents to create a diverse library of compounds with a wide range of biological activities. researchgate.netwalshmedicalmedia.com The amide group itself is a crucial feature, capable of forming hydrogen bonds, which are vital for interactions with biological targets like proteins and enzymes. nih.gov

The structural simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for drug discovery. researchgate.net Researchers can systematically alter the groups attached to the benzene ring and the amide nitrogen to fine-tune the compound's properties, such as its size, shape, and electronic distribution. This allows for the optimization of its binding affinity and selectivity for specific biological targets. Consequently, benzamide derivatives have been successfully developed into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The ability of the benzamide scaffold to be incorporated into more complex molecules has further solidified its importance as a "privileged scaffold" in the design of new drugs. nih.gov

Contextualization of 3-amino-N-benzyl-4-methoxybenzamide within Benzamide Derivatives

The core of this compound can be seen as 3-amino-4-methoxybenzamide (B96667), a molecule for which physical and chemical data are available. The addition of the N-benzyl group introduces a significant structural change, increasing the molecule's size and lipophilicity, which can influence how it interacts with biological systems. acs.org N-benzylbenzamide derivatives have been investigated for a variety of pharmacological activities, including as potential treatments for Alzheimer's disease and metabolic syndrome. acs.orgresearchgate.net The specific combination of the amino, methoxy (B1213986), and N-benzyl groups on the benzamide scaffold gives 3-amino-N-benzyl-4-methoxybenzamide a unique set of properties that may be of interest in various research applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10N2O2 | nih.gov |

| Molecular Weight | 166.18 g/mol | nih.gov |

| IUPAC Name | 3-amino-4-methoxybenzamide | nih.gov |

| CAS Number | 17481-27-5 | nih.govnist.gov |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H16N2O2 | bldpharm.com |

| Molecular Weight | 256.30 g/mol | bldpharm.com |

| CAS Number | 101112-38-3 | bldpharm.com |

Historical Perspectives on Benzamide-Based Research

The exploration of benzamide and its derivatives has a rich history intertwined with the development of modern pharmacology. Initially, research focused on simpler, unsubstituted benzamides. However, the therapeutic potential of this class of compounds became more apparent in the mid-20th century with the discovery of the antipsychotic properties of substituted benzamides. walshmedicalmedia.com For instance, drugs like Sulpiride and Amisulpride, both benzamide derivatives, became important in the field of psychiatry. walshmedicalmedia.com

This initial success spurred further investigation into how modifying the benzamide scaffold could lead to new drugs with different therapeutic applications. Over the decades, this research has expanded significantly, leading to the development of benzamides as antiemetics, gastroprokinetic agents, and even anticancer drugs. nih.gov The historical trajectory of benzamide research showcases a classic example of how a simple chemical scaffold can be systematically developed into a cornerstone of medicinal chemistry, with its applications continuing to evolve as new biological targets are identified. taylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-benzyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZQKPWDWKNNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for the 3 Amino N Benzyl 4 Methoxybenzamide Scaffold and Its Analogues

Retrosynthetic Analysis for the Target Benzamide (B126) Framework

A retrosynthetic analysis of 3-amino-N-benzyl-4-methoxybenzamide (I) simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The most logical primary disconnection is at the amide bond, a common and reliable bond-forming strategy in organic synthesis. This disconnection yields two key synthons: 3-amino-4-methoxybenzoic acid (II) and benzylamine (B48309) (III). researchgate.netyoutube.comresearchgate.netnih.gov

Further disconnection of the 3-amino-4-methoxybenzoic acid (II) at the amino group suggests a precursor, 4-methoxy-3-nitrobenzoic acid (IV). sigmaaldrich.com The nitro group serves as a precursor to the amine, as the reduction of an aromatic nitro group is a well-established and high-yielding transformation. This two-step disconnection strategy forms the basis of a convergent synthesis, where the two main fragments are prepared separately and then combined.

Established Amidation Reaction Protocols for Benzamide Formation

The formation of the amide bond is a critical step in the synthesis of 3-amino-N-benzyl-4-methoxybenzamide. researchgate.net Several methods exist for this transformation, ranging from direct condensation to the use of highly efficient coupling agents.

The direct reaction between a carboxylic acid and an amine to form an amide is conceptually the simplest approach. However, this method typically requires high temperatures, often above 100°C, to drive off the water molecule formed during the reaction. sci-hub.seresearchgate.netlibretexts.org A significant challenge is that the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Heating this salt can lead to amide formation, but the harsh conditions can be incompatible with sensitive functional groups. numberanalytics.com Hydrothermal conditions (e.g., 250°C and 40 bar) have also been explored for direct amide synthesis. sci-hub.seresearchgate.net

To overcome the limitations of direct condensation, a wide array of activating agents and coupling reagents have been developed to facilitate amide bond formation under milder conditions. nih.govorganic-chemistry.org These reagents work by converting the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. masterorganicchemistry.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgmasterorganicchemistry.compeptide.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. peptide.comfishersci.co.ukbachem.com

Other powerful coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comfishersci.co.ukbachem.com HATU, in particular, is known for its high efficiency and ability to mediate difficult couplings with less epimerization. peptide.combachem.com These reagents are often used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uknih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| DCC/HOBt | A classic carbodiimide-based system that activates the carboxylic acid. | DCM or DMF, 0°C to room temperature. |

| EDC/HOBt | A water-soluble carbodiimide, simplifying workup. | Aqueous or organic solvents, room temperature. nih.govpeptide.com |

| HATU/DIPEA | A highly efficient uronium salt-based reagent, often used for challenging couplings. | DMF or NMP, 0°C to room temperature. fishersci.co.ukpeptide.com |

| PyBOP | A phosphonium-based reagent known for its high reactivity. | DMF or DCM, room temperature. |

The development of methods for amide bond formation under mild, neutral conditions is crucial when dealing with sensitive substrates. acs.org Enzyme-catalyzed methods, using enzymes like lipases or proteases, offer high selectivity under gentle conditions. numberanalytics.com Another approach involves the use of specific catalysts that can operate at room temperature without the need for harsh reagents. For instance, new ligation reactions have been developed that are fast, efficient, and work in aqueous environments. sciencedaily.com Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation under relatively mild conditions. acs.org

Strategies for Introducing the Amino Functionality

The final key transformation in the proposed synthesis is the introduction of the amino group at the 3-position of the benzamide scaffold.

The most common and reliable method for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. organic-chemistry.orgyoutube.com This transformation is typically high-yielding and chemoselective. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas. nih.govu-tokyo.ac.jpgoogle.com This method is generally clean and efficient. Transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, offers an alternative to using gaseous hydrogen. google.comfrontiersin.org

For laboratory-scale synthesis, metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective. Zinc dust in water has been reported as a green and mild reducing agent for nitroarenes. organic-chemistry.org The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. u-tokyo.ac.jp For the synthesis of 3-amino-N-benzyl-4-methoxybenzamide, a method that selectively reduces the nitro group without affecting the amide or ether functionalities is essential. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. | Methanol or ethanol, room temperature, atmospheric or elevated pressure. |

| Fe/HCl | A classic method using iron powder in acidic conditions. | Ethanol/water, reflux. |

| SnCl₂·2H₂O | Stannous chloride is a mild and selective reducing agent. | Ethanol or ethyl acetate, room temperature or gentle heating. |

| Na₂S₂O₄ | Sodium dithionite (B78146) is a mild reducing agent often used in aqueous solutions. | Aqueous/organic biphasic system, room temperature. |

| Hydrazine hydrate, Pd/C | A common transfer hydrogenation system. google.com | Ethanol, reflux. |

Amination Reactions at Specific Positions

The introduction of an amino group at the C-3 position of the benzamide ring is a critical step in the synthesis of the target scaffold. A common and effective strategy involves the reduction of a nitro group strategically placed at this position. This indirect amination method is often preferred due to the well-established chemistry of nitration and subsequent reduction.

The synthesis typically begins with a precursor such as 3-nitro-4-chlorobenzoic acid. This starting material can be converted to a 3-nitro-4-chlorobenzanilide intermediate. patsnap.com The nitro group at the 3-position can then be reduced to the desired primary amine. A variety of reducing agents can be employed for this transformation, with hydrazine hydrate in the presence of a catalyst being a documented method. For instance, in the synthesis of 3-amino-4-methoxybenzanilide, the precursor 3-nitro-4-chlorobenzanilide is first methoxylated and then reduced using hydrazine hydrate, resulting in the final product with a yield of 94.5%. google.com

Alternative reduction conditions include the use of iron powder with ammonium (B1175870) chloride. researchgate.net While direct amination of C-H bonds is an advancing field, for example through radical mechanisms, regioselectivity can be a significant challenge. nih.gov Therefore, the reduction of a pre-installed nitro group remains a highly reliable and regioselective method for introducing the amine at the C-3 position in the synthesis of complex benzamides.

Methodologies for Incorporating the Methoxy (B1213986) Moiety

The 4-methoxy group is a key feature of the scaffold. Its installation can be achieved either by alkylating a precursor phenol (B47542) or by starting with a molecule that already contains the methoxy group.

Alkylation of Phenolic Hydroxyl Groups

One primary method for introducing the methoxy group is through the O-alkylation of a corresponding 4-hydroxybenzamide (B152061) precursor. This reaction, a variation of the Williamson ether synthesis, typically involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This intermediate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methyl ether. This strategy is widely applicable for synthesizing methoxy analogues from available hydroxy precursors. elsevierpure.com For example, in the synthesis of various methoxy-containing compounds, phenolic precursors are routinely methylated to provide the target methoxy derivatives. whiterose.ac.uk This approach would be viable for the final step or an intermediate stage if a 3-amino-N-benzyl-4-hydroxybenzamide scaffold were synthesized first.

Methoxybenzamide Synthesis Approaches

A more direct and common approach involves using a starting material that already contains the 4-methoxy substituent. 4-Methoxybenzoic acid (p-anisic acid) is an inexpensive and readily available precursor. For amide bond formation, the carboxylic acid is typically activated. A standard method is its conversion to the more reactive acyl chloride, 4-methoxybenzoyl chloride. ganeshremedies.com

This conversion can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is frequently used, often in a solvent like benzene (B151609) at reflux with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Another effective reagent is oxalyl chloride in a solvent such as dichloromethane (B109758) (CH₂Cl₂), also with a catalytic amount of DMF. chemicalbook.com The resulting 4-methoxybenzoyl chloride is a versatile intermediate that readily reacts with amines to form the desired amide bond. ganeshremedies.comchemicalbook.com

Table 1: Reagents for the Synthesis of 4-Methoxybenzoyl chloride

| Precursor | Reagent | Solvent | Conditions | Outcome | Reference |

| 4-Methoxybenzoic acid | Thionyl chloride, DMF (cat.) | Benzene | Reflux | 4-Methoxybenzoyl chloride | prepchem.com |

| Aryl acids (e.g., 4-Methoxybenzoic acid) | Oxalyl chloride, DMF (cat.) | CH₂Cl₂ | Room Temperature | Corresponding aryl acid chloride | chemicalbook.com |

| 4-Methoxybenzoic acid | Thionyl chloride | Chloroform (B151607) | Reflux | p-Methoxybenzyl chloride | |

| 4-Methoxybenzoyl chloride | Molecular chlorine | Neat | 150-225 °C | 4-Trichloromethoxybenzoyl chloride | google.com |

Synthesis of the N-Benzyl Moiety

The final key structural element is the N-benzyl group, which is introduced by forming an amide linkage with benzylamine or its derivatives.

Derivatization with Substituted Benzyl (B1604629) Groups

The synthetic methodologies for attaching the benzyl group are broadly applicable to a range of substituted benzylamines. This allows for the creation of a library of analogues of 3-amino-N-benzyl-4-methoxybenzamide, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. By selecting benzylamines with different substituents (e.g., chloro, bromo, trifluoromethyl) on the aromatic ring, researchers can systematically probe the effects of electronic and steric properties on biological activity. acs.orgnih.gov

For example, a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized, including those with 3-chloro and other substituted benzyl groups, to evaluate their potential as cholinesterase inhibitors. nih.gov Similarly, N-benzyl-2-acetamidopropionamide derivatives with various substituents have been prepared to investigate their anticonvulsant properties. nih.gov The synthesis of these derivatives generally follows the same amide coupling protocols described previously, demonstrating the robustness and versatility of the method for generating diverse molecular structures. researchgate.netnih.gov

Stereoselective Synthesis and Chiral Resolution of Benzamide Analogues

When benzamide analogues contain chiral centers, their synthesis requires stereoselective methods to produce a single enantiomer or diastereomer. This is particularly important in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. nih.govlibretexts.org

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly during the chemical synthesis. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, in the synthesis of a chiral benzamide analogue, a key step might involve an asymmetric reduction of a ketone or an asymmetric alkylation, guided by a chiral catalyst to produce the desired stereochemistry at a newly formed chiral center. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.orgwikipedia.org A common technique is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic benzamide, if it is an acid or a base, with a single enantiomer of a chiral resolving agent. libretexts.orgwikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the benzamide analogue. libretexts.org

Another powerful technique for chiral resolution is chiral chromatography . nih.gov This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to their separation. nih.gov For example, cellulose (B213188) tris(3,5-dichlorophenylcarbamate) has been used as a chiral stationary phase for the enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer in excess. rsc.org Enzymatic reactions, for example using α-chymotrypsin, can be highly stereoselective and are used for the kinetic resolution of certain compounds. rsc.org

Purification and Isolation Techniques for Benzamide Compounds

After the synthesis of 3-amino-N-benzyl-4-methoxybenzamide or its analogues, the crude product needs to be purified to remove any unreacted starting materials, reagents, byproducts, and solvents. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a widely used and often effective technique for purifying solid benzamide compounds. researchgate.net This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. researchgate.net The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. For benzamides, polar solvents like ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) have been found to be suitable for recrystallization. researchgate.net

Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. nih.gov For benzamide compounds, silica (B1680970) gel is a common stationary phase. A solution of the crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. nih.gov For example, a mixture of chloroform and hexane (B92381) has been used as the mobile phase for purifying p-amino tert-butyl benzamide using a basic alumina (B75360) column. researchgate.net

Extraction is used to separate the desired benzamide from a mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, if impurities are acidic or basic, they can be converted into their water-soluble salts by treatment with a base or acid, respectively, and then removed by washing with water. researchgate.net A preparation method for benzamide involves dissolving benzoic acid in a mixed solvent, reacting it, and then washing the organic layer with dilute hydrochloric acid, sodium bicarbonate solution, and sodium chloride solution to remove impurities. google.com

Filtration is a basic technique used to separate a solid product from a liquid. youtube.com After crystallization or precipitation, the solid benzamide can be collected by vacuum filtration. youtube.comyoutube.com The collected solid is then typically washed with a cold solvent to remove any remaining soluble impurities. youtube.com

The final isolation of the purified benzamide often involves removing the solvent under reduced pressure using a rotary evaporator, followed by drying in an oven or under vacuum to obtain the pure, solid compound. sciencemadness.org

Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Final Compounds

The structural elucidation of newly synthesized compounds, including 3-amino-N-benzyl-4-methoxybenzamide and its analogues, is essential to confirm their identity and purity. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. intertek.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. intertek.comsemanticscholar.org

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. chemicalbook.comipb.pt For a benzamide derivative, specific signals corresponding to the aromatic protons, the N-H proton of the amide, and the benzylic protons can be identified. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in a molecule. ipb.ptspectrabase.com The chemical shifts of the carbon signals can help identify the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the benzyl and methoxy groups. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing a more detailed picture of the molecular structure. turkjps.orgbmrb.io

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. intertek.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. semanticscholar.orgresearchgate.net The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally unstable compounds. turkjps.org The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. intertek.com For a benzamide, characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C-O stretch of the ether can be observed.

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. intertek.com The experimental values are compared with the calculated values for the proposed structure to confirm its elemental formula.

By combining the data from these analytical techniques, chemists can confidently confirm the structure and purity of the synthesized 3-amino-N-benzyl-4-methoxybenzamide and its intermediates. researchgate.netresearchgate.net

Computational Chemistry and in Silico Approaches in the Study of 3 Amino N Benzyl 4 Methoxybenzamide and Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations have been instrumental in predicting how 3-amino-N-benzyl-4-methoxybenzamide analogues and other structurally related compounds orient themselves within the binding sites of various protein targets. For instance, studies on analogues have shown that a flexible linker, such as the 4-(aminomethyl)benzamide (B1271630) scaffold, can lead to a favorable geometry that allows the molecule to effectively bind to the active site of protein kinases. mdpi.comnih.gov This flexibility can be crucial for bypassing steric hindrances, such as bulky amino acid residues, and achieving optimal interactions. mdpi.comnih.gov

A key output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy, which provides a quantitative measure of the strength of the ligand-protein interaction. For example, in a study of imidazolidinone derivatives targeting cyclooxygenase-2 (COX-2), compounds with strong affinities showed docking scores of -11.569 and -11.240 kcal/mol, which were superior to the reference ligand rofecoxib (B1684582) (-9.309 kcal/mol). najah.edu

The binding energies of various benzamide (B126) derivatives have been evaluated against different receptors to assess their interaction potential. najah.edu For instance, the binding energy of a 3-methoxy flavone (B191248) derivative complexed with the ER-α receptor was found to be -10.14 kcal/mol. nih.gov Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to calculate binding free energies, providing a more refined estimation of binding affinity. najah.edusemanticscholar.org For example, MM-GBSA studies on benzylidene acetamide (B32628) derivatives targeting thymidylate kinase showed promising binding affinities, with one compound exhibiting a ΔG Bind of -65.80 kcal/mol. semanticscholar.org These computational estimations are crucial for prioritizing compounds for further experimental testing.

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Method |

|---|---|---|---|---|

| Imidazolidinone derivative (Compound 3) | COX-2 | -11.569 | - | Glide Docking |

| Imidazolidinone derivative (Compound 5) | COX-2 | -11.240 | - | Glide Docking |

| Rofecoxib (Reference) | COX-2 | -9.309 | - | Glide Docking |

| 3-Methoxy flavone derivative (Compound Cii) | ER-α | - | -10.14 | Docking Study |

| Benzylidene acetamide derivative (BP16) | Thymidylate Kinase | -3.27 | -65.80 (ΔG Bind) | MM-GBSA |

| 4-(Arylaminomethyl)benzamide derivative (Analogue 9) | Abl (PDB 2HYY) | -11.4 | - | AutoDock Vina |

Molecular docking not only predicts binding poses but also identifies the key amino acid residues within the binding pocket that are crucial for ligand recognition and stability. These interactions are often a mix of hydrogen bonds and hydrophobic interactions. nih.gov For example, docking studies of 4-(aminomethyl)benzamide derivatives revealed the formation of hydrogen bonds with specific amino acids like Glu-286 and Asp-381 in the active site of the T315I-mutant Abl protein. mdpi.com

In another study, the potent molecule 7g, an imidazo[2,1-b] mdpi.comnajah.edunist.govthiadiazole derivative, was found to form strong hydrogen bonds with S280 and Y282, and hydrophobic interactions with A230, K232, L260, V219, A350, L340, and I211 residues of the TGF-β type I receptor kinase domain. nih.gov Similarly, docking of a 1,3,4-thiadiazole (B1197879) derivative into the dihydrofolate reductase (DHFR) active site showed the formation of four intermolecular hydrogen bonds with Glu 30 and Gln 35. mdpi.com The identification of these key residues is vital for understanding the structure-activity relationship and for guiding the rational design of more potent and selective inhibitors. nih.govfrontiersin.org

| Compound/Analogue | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 4-(Aminomethyl)benzamide derivative (Analogue 10) | T315I-mutant Abl | Glu-286, Asp-381 | Hydrogen Bonding |

| Imidazo[2,1-b] mdpi.comnajah.edunist.govthiadiazole derivative (7g) | TGF-β type I receptor kinase | S280, Y282 | Hydrogen Bonding |

| Imidazo[2,1-b] mdpi.comnajah.edunist.govthiadiazole derivative (7g) | TGF-β type I receptor kinase | A230, K232, L260, V219, A350, L340, I211 | Hydrophobic |

| 1,3,4-Thiadiazole derivative | Dihydrofolate reductase (DHFR) | Glu 30, Gln 35 | Hydrogen Bonding |

| Benzylidene acetamide derivatives | Thymidylate Kinase (SaTMK) | Arg36, Arg48, Arg92 | Hydrogen Bonding |

| Benzylidene acetamide derivatives | Thymidylate Kinase (SaTMK) | Phe66 | π-π Stacking |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the complex and the conformational changes of both the ligand and the target protein over time.

MD simulations are employed to assess the stability of the ligand-receptor complexes predicted by molecular docking. najah.edu By simulating the system over a period of time, typically nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation. utupub.fiscielo.br The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. utupub.fi

MD simulations are also powerful tools for studying the conformational changes that both the ligand and the target protein may undergo upon binding. researchgate.net These simulations can reveal how the binding of a ligand can induce subtle or significant conformational shifts in the receptor. unica.it For example, MD simulations have been used to investigate the opening and closing of enzyme structures upon ligand binding and to identify alternative binding sites. utupub.fi

The flexibility of both the ligand and the protein is a critical factor in the binding process, and MD simulations can capture these dynamic changes. scielo.br Analysis of dihedral angles of the ligand backbone during simulations can identify distinct transitions and conformational switches. unica.it By understanding these conformational dynamics, researchers can gain deeper insights into the mechanism of action and design ligands that can better stabilize a desired protein conformation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The development of predictive QSAR models is a critical step in identifying promising new drug candidates. For analogues of N-benzyl-4-methoxybenzamide, researchers have worked to create models that can accurately forecast their therapeutic potential. These models are built using a "training set" of compounds with known biological activities. The models are then validated using a "test set" of compounds to ensure their predictive power. For instance, a QSAR model developed for a series of allosteric modulators with a similar structural scaffold demonstrated high reproducibility and predictivity. nih.gov This model was subsequently used to predict the affinities of new compounds, leading to the identification of a candidate with enhanced activity, a prediction that was later confirmed through experimental assays. nih.gov The success of these models relies heavily on the size and quality of the initial dataset used for training. nih.gov

A key aspect of QSAR modeling is the identification of physicochemical descriptors that are correlated with the biological activity of the compounds. These descriptors are numerical values that represent various properties of a molecule, such as its electronic, steric, and hydrophobic characteristics. By analyzing the correlation between these descriptors and the biological activity of a series of compounds, researchers can gain insights into the structural features that are important for activity.

While specific QSAR studies on 3-amino-N-benzyl-4-methoxybenzamide are not extensively detailed in the available literature, the principles of descriptor identification are broadly applicable. For related classes of compounds, descriptors such as molecular weight, logP (a measure of hydrophobicity), and various topological and electronic parameters are commonly employed. The goal is to create a statistically significant model that can be used to guide the design of new molecules with improved activity.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Studies

| Descriptor Category | Examples of Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences drug-receptor interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affects how a molecule fits into a binding site. |

| Hydrophobic | LogP, Water solubility | Governs absorption, distribution, and membrane permeability. |

| Topological | Connectivity indices, Shape indices | Describes the branching and shape of a molecule. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of a drug candidate's ADMET properties is crucial for its development, as poor pharmacokinetic profiles are a major cause of late-stage drug failures. In silico ADMET prediction offers a way to evaluate these properties early in the drug discovery process, saving time and resources. nih.gov

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. A common approach to assessing drug-likeness is the use of filters, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Lead optimization involves modifying the structure of a promising compound to improve its drug-like properties while maintaining or enhancing its biological activity. In silico ADMET predictions play a vital role in this process by allowing chemists to virtually assess the impact of structural modifications on the pharmacokinetic profile of a molecule before it is synthesized. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery.

Table 2: Predicted Physicochemical Properties for Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-Methoxybenzamide nih.gov | C8H9NO2 | 151.16 | 0.9 |

| 3-Amino-4-methoxybenzamide (B96667) nih.gov | C8H10N2O2 | 166.18 | 0.1 |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netepstem.net

For analogues of N-benzyl-4-methoxybenzamide, quantum chemical calculations have been employed to investigate their molecular structure and stability. aun.edu.eg For example, in a study of a related Schiff base, DFT calculations at the B3LYP/6-31G(d,p) level were used to derive model structures that were then validated against experimental crystallographic data. aun.edu.eg Such calculations can also provide insights into the distribution of electron density within a molecule, which is crucial for understanding intermolecular interactions, such as hydrogen bonding, that are fundamental to drug-receptor binding. aun.edu.eg The HOMO-LUMO energy gap, also derived from these calculations, is an important indicator of a molecule's chemical reactivity and stability. epstem.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding a molecule's reactivity and electronic transitions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov This principle is crucial in the design of materials with specific electronic properties, such as nonlinear optics, and in predicting the reactivity of drug candidates.

Density Functional Theory (DFT) is a widely used method to calculate the energies of these frontier orbitals. irjweb.com For instance, in a theoretical study of a benzyl-containing Schiff base using the B3LYP/6-31G+(d,p) method, the HOMO-LUMO energy gap was found to be narrow, indicating that charge transfer interactions readily occur within the molecule, signifying high chemical reactivity. nih.gov Computational studies on various benzamide and triazole derivatives have determined these values, which are essential for predicting their behavior. ejosat.com.tr

The table below presents calculated electronic properties for representative benzamide and related derivatives, illustrating the typical range of values obtained through DFT calculations.

| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | - | - | 5.521 | DFT/B3LYP/6-311++G(d,p) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26 | -0.22 | 0.04 | DFT/B3LYP/6-31G+(d,p) |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-31G |

This table is representative and compiled from data on various related compounds to illustrate the application of HOMO-LUMO analysis. nih.govirjweb.comejosat.com.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, using a color spectrum to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen). These sites are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) indicate an electron deficiency, usually around hydrogen atoms attached to electronegative atoms, and are favorable for nucleophilic attack. Green areas represent neutral or zero potential.

In a detailed computational study of 3-amino-4-methoxybenzamide (3A4MBA), a close structural analogue of 3-amino-N-benzyl-4-methoxybenzamide, MEP analysis was performed using the DFT/B3LYP method. The resulting MEP map revealed distinct potential regions. The most negative potential was localized over the oxygen atom of the carbonyl group, identifying it as a prime site for electrophilic interaction. The area around the amino group also showed negative potential, though to a lesser extent. Positive potential was observed over the hydrogen atoms of the amino group and the amide, indicating their role as electron-donating sites in potential hydrogen bonding interactions. This analysis confirmed the possibility of intramolecular hydrogen bonding between the amino group's hydrogen and the methoxy (B1213986) group's oxygen.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is crucial for understanding a molecule's physical properties and biological activity.

Computational methods, particularly DFT, are used to perform conformational searches and calculate the relative energies of different conformers. For 3-amino-4-methoxybenzamide (3A4MBA), theoretical calculations were instrumental in identifying the most stable structure. The analysis showed that the presence of adjacent amino and methoxy groups on the benzene (B151609) ring allows for the formation of an intramolecular hydrogen bond. This interaction significantly stabilizes a particular conformer over others where this bond is absent. The optimized geometry calculated using the B3LYP/6-311++G** level of theory confirmed that the most stable conformer is the one that facilitates this internal hydrogen bonding, which also influences the planarity and electronic properties of the molecule.

Spectroscopic Property Predictions (e.g., UV-Vis)

Computational quantum chemistry methods can accurately predict various spectroscopic properties, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning spectral bands to specific molecular motions or electronic transitions.

For the analogue 3-amino-4-methoxybenzamide (3A4MBA), a thorough vibrational analysis was conducted using DFT calculations. The theoretical harmonic vibrational frequencies, calculated at the B3LYP/6-311++G** level, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. This correlation allowed for a detailed assignment of vibrational modes, including the stretching and bending of the C=O, N-H, and C-N bonds. The calculations also supported the presence of intramolecular hydrogen bonding by showing shifts in the vibrational frequencies of the involved functional groups.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). scielo.org.za These calculations provide information on the electronic transitions between molecular orbitals, such as the π→π* and n→π* transitions. For example, in a study of a different benzamide derivative, TD-DFT was used to calculate the electronic transitions, showing that the absorption bands were primarily due to charge transfer from electron-donating groups to electron-accepting parts of the molecule. ejosat.com.tr Such predictions are vital for understanding the photophysical properties of compounds like 3-amino-N-benzyl-4-methoxybenzamide.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This in silico approach significantly reduces the time and cost associated with high-throughput screening (HTS).

The process can be ligand-based or structure-based. In ligand-based virtual screening, a set of known active molecules is used to find other compounds in a library with similar properties. Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock candidate molecules into the binding site and estimate the strength of the interaction.

Starting with a core scaffold like 3-amino-N-benzyl-4-methoxybenzamide, computational tools can be used to design a focused library of analogues. nih.gov This involves making systematic modifications to the parent structure, such as altering substituents on the aromatic rings or modifying the linker between them. The goal is to create a diverse set of related compounds that can be screened in silico to predict their binding affinity to a specific biological target. nih.gov For instance, libraries of benzamide derivatives have been designed and screened to identify potential inhibitors for various enzymes. nih.gov By predicting properties like drug-likeness (e.g., using Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity), virtual screening can prioritize a smaller, more manageable set of candidates for chemical synthesis and experimental testing, accelerating the discovery of new therapeutic agents. nih.gov

Future Research Directions and Perspectives

Rational Design of Novel Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

The rational design of new chemical entities based on the 3-amino-N-benzyl-4-methoxybenzamide scaffold is a primary avenue for future research. This approach involves systematic modifications of the molecule to optimize its interaction with biological targets, thereby enhancing potency and selectivity. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By creating a series of analogs of 3-amino-N-benzyl-4-methoxybenzamide and evaluating their biological activity, researchers can establish clear SARs. This involves modifying the three main components of the benzamide scaffold: the zinc-binding group, the linker, and the cap group. nih.gov Such studies can guide the synthesis of compounds with improved pharmacokinetic profiles and higher efficacy in specific disease models, like solid tumors. nih.govresearchgate.net For example, introducing a 1-benzhydryl piperazine (B1678402) as a surface recognition group or a dithiocarbamate (B8719985) as a cap group has led to potent and selective HDAC inhibitors. researchgate.net

Dual-Target Inhibition: The benzamide moiety can serve as a pharmacophore for inhibiting multiple targets simultaneously. nih.gov A promising approach is the development of dual inhibitors, such as those targeting both PI3K and HDAC, which has shown potential in treating various cancers like acute myeloid leukemia (AML). nih.gov This involves designing hybrid molecules that incorporate the benzamide structure with other pharmacophores to engage multiple pathological pathways. nih.gov

Targeting Emerging Pathogens and Underexplored Biological Pathways

The chemical scaffold of 3-amino-N-benzyl-4-methoxybenzamide holds considerable promise for the development of new agents against infectious diseases and for modulating novel biological pathways.

Antimicrobial Agents: The benzamide structure is a key component in novel antibiotics targeting the essential bacterial cell division protein FtsZ. nih.govnih.gov This protein is highly conserved across both Gram-positive and Gram-negative bacteria, making it an attractive target for broad-spectrum antibiotics. nih.govnih.gov Research has demonstrated that specific benzamide derivatives can inhibit FtsZ in clinically important pathogens like Staphylococcus aureus (including MRSA) and Escherichia coli. nih.govnih.govgoogle.com Future work could focus on modifying the 3-amino-N-benzyl-4-methoxybenzamide core to optimize its interaction with the FtsZ binding site, potentially overcoming efflux pump mechanisms that contribute to antibiotic resistance in Gram-negative bacteria. nih.gov

Antifungal Candidates: Benzamide derivatives are also being explored as potent fungicides. acs.org By incorporating a thiocyanato group into a pyrazole (B372694) ring attached to a benzamide scaffold, researchers have developed compounds with broad-spectrum activity against plant pathogens like Sclerotinia sclerotiorum and Phytophthora capsici. acs.org These compounds often act by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. acs.org The 3-amino-N-benzyl-4-methoxybenzamide structure could be similarly derivatized to create novel antifungal agents for agricultural or clinical use.

Targeting Novel Pathways: Beyond infectious diseases, benzamide derivatives are being investigated as inhibitors of other critical enzymes, such as carbonic anhydrase IX (CAIX), which is overexpressed in many tumors and contributes to their progression. benthamdirect.com The synthesis of 3-(phenylsulfonamido)benzamide derivatives has yielded potent CAIX inhibitors, highlighting the potential of the benzamide scaffold to be adapted to target underexplored enzymes involved in cancer and other diseases. benthamdirect.com

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

To accelerate the discovery of new drugs based on the 3-amino-N-benzyl-4-methoxybenzamide structure, future research will increasingly rely on the synergy between advanced synthesis techniques and high-throughput screening (HTS).

Advanced Synthesis: Modern synthetic methods offer efficient and scalable routes to generate large libraries of benzamide derivatives. researchgate.netacs.org Techniques like palladium-catalyzed denitrogenative carbonylation in continuous-flow systems allow for the rapid and safer synthesis of benzamides and related compounds, using minimal reagents and producing nitrogen gas as the only byproduct. acs.org Other methods include photocatalyst-tuned, nickel-catalyzed systems that can selectively form C-C or C-N bonds, providing an atom-economical platform for creating diverse benzamide building blocks. acs.org These advanced methods facilitate the creation of extensive and varied compound libraries necessary for large-scale screening. researchgate.netnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for biological activity. nih.gov Pre-plated libraries, such as the Maybridge HitFinder collection, offer diverse, "drug-like" compounds that can be quickly screened to identify initial leads. thermofisher.com Ultra-high-throughput platforms, like fiber-optic array scanning technology (FAST), can screen bead-based libraries at rates of millions of compounds per minute. nih.gov By creating a library of 3-amino-N-benzyl-4-methoxybenzamide analogs using advanced synthesis and then subjecting it to HTS, researchers can efficiently identify "hit" compounds with desired activities, such as anthelmintic or antibacterial properties. nih.govmdpi.com

Development of Multi-Target Directed Ligands based on the Benzamide Scaffold

Chronic and complex diseases like Alzheimer's disease (AD) are often multifactorial, meaning they involve multiple pathological pathways. nih.gov This complexity has driven a shift from the "one drug-one target" paradigm to the development of Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously. nih.gov

The benzamide scaffold is an excellent starting point for designing MTDLs. mdpi.com

Hybrid Molecules: One successful strategy is the creation of hybrid molecules that combine the benzamide pharmacophore with another active scaffold. nih.gov For example, researchers have designed benzamide derivatives that also incorporate moieties known to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's disease. mdpi.com

Sustainable Drug Discovery: Future efforts may focus on sustainable approaches to MTDL design. For instance, combining the benzamide scaffold with natural products, such as components of cashew nutshell liquid (CNSL), could lead to potent and accessible drugs. acs.orgresearchgate.net Hybrids of tacrine (B349632) (an established AChE inhibitor) and CNSL have shown potent, subnanomolar inhibition of cholinesterases and promising anti-neuroinflammatory activity. acs.orgresearchgate.net Applying this strategy to 3-amino-N-benzyl-4-methoxybenzamide could yield novel MTDLs for neurodegenerative diseases. nih.gov

Refinement of Computational Models for More Accurate Predictions

Computational chemistry plays a revolutionary role in modern drug discovery, allowing scientists to predict the properties and activities of new molecules before they are synthesized, thereby saving significant time and resources. sci-hub.se

Quantum Mechanics and DFT: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed derivatives of 3-amino-N-benzyl-4-methoxybenzamide. sci-hub.se By analyzing parameters such as the HOMO-LUMO energy gap, researchers can predict the molecule's reactivity and potential for charge transfer, which are related to its biological activity. sci-hub.se

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzamide derivatives with their biological activity. nih.gov These statistically sound models can then be used to predict the potency of new, unsynthesized compounds. nih.gov Molecular docking studies complement this by simulating how a designed ligand fits into the active site of a target protein, such as carbonic anhydrase or an HDAC. researchgate.netbenthamdirect.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding and can guide the rational design of more potent inhibitors. benthamdirect.com Future work will focus on refining these computational models with more extensive datasets and advanced algorithms to improve their predictive accuracy for benzamide derivatives. nih.gov

Exploration of Prodrug Strategies for Improved Pharmacological Profiles

Even when a compound shows high potency, its clinical utility can be limited by poor physicochemical properties, such as low solubility or rapid metabolism. The prodrug approach is a powerful strategy to overcome these limitations. nih.gov A prodrug is an inactive or less active molecule that is chemically transformed in vivo to release the active parent drug. nih.govfrontiersin.org

Future research on 3-amino-N-benzyl-4-methoxybenzamide should explore various prodrug strategies:

Improving Solubility: Poor water solubility is a major hurdle in drug development. nih.gov By attaching a soluble chemical carrier to the parent drug, a prodrug can exhibit significantly enhanced solubility. For example, a benzamide-based antimicrobial agent, PC190723, was formulated as an N-Mannich base prodrug, which was over 100-fold more soluble in acidic conditions. nih.gov Similar modifications to 3-amino-N-benzyl-4-methoxybenzamide could improve its formulation possibilities.

Enhancing Bioavailability and Targeting: Prodrugs can be designed to improve absorption, distribution, and even target specificity. acs.orgexlibrisgroup.com For instance, stimuli-responsive prodrugs can be engineered to release the active drug only under specific conditions found in the target tissue, such as the high concentration of glutathione (B108866) in the tumor microenvironment. frontiersin.org This approach can enhance therapeutic efficacy while minimizing systemic toxicity. frontiersin.orgacs.org Exploring ester, amide, or phosphate-based prodrugs of 3-amino-N-benzyl-4-methoxybenzamide could lead to derivatives with superior pharmacokinetic and pharmacodynamic profiles. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for 3-amino-N-benzyl-4-methoxybenzamide?

The compound is synthesized via coupling reactions between 4-methoxy-3-aminobenzoic acid derivatives and benzylamine. A typical method involves activating the carboxylic acid group (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester, followed by reaction with benzylamine in dichloromethane or toluene under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Purification often employs column chromatography or recrystallization.

Q. How is 3-amino-N-benzyl-4-methoxybenzamide characterized after synthesis?

Key characterization techniques include:

- NMR Spectroscopy : To confirm the benzyl group (δ ~4.5 ppm for CH2 protons) and methoxy group (δ ~3.8 ppm). Aromatic protons in the 6.5–8.0 ppm range validate substitution patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 270.3 g/mol) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory. Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid inhalation/contact. Related benzamide derivatives have shown mild mutagenicity in Ames testing, necessitating careful handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM .

- Temperature : Controlled heating (40–60°C) accelerates coupling while minimizing decomposition .

- Catalyst Use : DMAP or HOBt can reduce side reactions in amide bond formation .

- Stoichiometry : A 1.2:1 molar ratio of benzylamine to acyl chloride prevents excess reagent waste .

Q. How can structural contradictions in biological activity data be resolved?

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioassay results .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguities in substitution patterns .

- Assay Replication : Test in multiple cell lines or enzymatic assays to isolate target-specific effects .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the benzyl group (e.g., halogenation) or methoxy position to assess impact on bioactivity .

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with target proteins like kinase enzymes .

- Biological Testing : Measure IC50 values against cancer cell lines (e.g., MCF-7) or antimicrobial targets to correlate substituents with potency .

Q. How can low solubility in aqueous assays be addressed?

- Salt Formation : Prepare hydrochloride salts to enhance water solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for gradual release in physiological conditions .

Methodological Considerations

Q. What analytical techniques confirm purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and degradation products .

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 14 days evaluate storage conditions .

Q. How is mutagenicity evaluated for this compound?

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .

- In Vitro Micronucleus Assay : Assess chromosomal damage in human lymphocytes or CHO cells .

Research Applications

Q. What potential therapeutic applications are explored for this compound?

While direct data is limited, structurally similar benzamides exhibit:

- Anticancer Activity : Inhibition of tubulin polymerization or kinase enzymes (e.g., EGFR) .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or efflux pumps .

Further studies require in vivo models and pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.